molecular formula C19H15NO B15195958 5,5-Dimethylbenzo(c)acridin-6(5H)-one CAS No. 56969-65-4

5,5-Dimethylbenzo(c)acridin-6(5H)-one

Cat. No.: B15195958
CAS No.: 56969-65-4
M. Wt: 273.3 g/mol
InChI Key: QKMDFHQPAFYQRJ-UHFFFAOYSA-N
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Description

5,5-Dimethylbenzo©acridin-6(5H)-one is a heterocyclic compound that belongs to the acridine family This compound is characterized by its fused ring structure, which includes both benzene and acridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylbenzo©acridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-amino-3,5-dimethylbenzoic acid with a suitable aldehyde, followed by cyclization in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization.

Industrial Production Methods

Industrial production of 5,5-Dimethylbenzo©acridin-6(5H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylbenzo©acridin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized acridine derivatives.

Scientific Research Applications

5,5-Dimethylbenzo©acridin-6(5H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethylbenzo©acridin-6(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may intercalate into DNA, disrupting the replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-6H-benzo©acridin-6-ol
  • 6-bromo-5,5-dimethyl-6H-benzo©acridine
  • 5,6-Dimethylbenz©acridine

Uniqueness

5,5-Dimethylbenzo©acridin-6(5H)-one is unique due to its specific ring structure and the presence of dimethyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.

Properties

CAS No.

56969-65-4

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

5,5-dimethylbenzo[c]acridin-6-one

InChI

InChI=1S/C19H15NO/c1-19(2)15-9-5-4-8-13(15)17-14(18(19)21)11-12-7-3-6-10-16(12)20-17/h3-11H,1-2H3

InChI Key

QKMDFHQPAFYQRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=NC4=CC=CC=C4C=C3C1=O)C

Origin of Product

United States

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